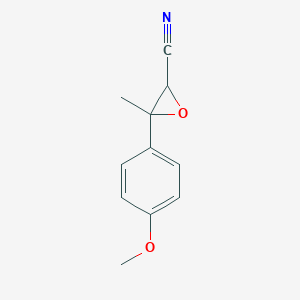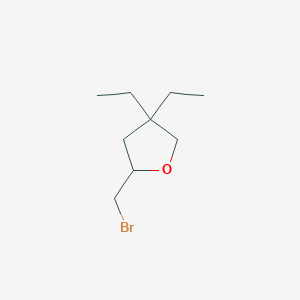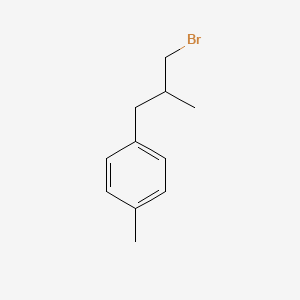![molecular formula C15H27N3O3 B13218378 Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H27N3O3 and a molecular weight of 297.39 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperazine ring and a tert-butyl ester group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl esters. One common method involves the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of triethylamine and acetonitrile . The mixture is stirred for several hours and then cooled to 0°C before the addition of ethyl bromoacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives.
科学研究应用
Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: It is used as a specialty product for studying protein interactions and functions.
Drug Discovery: The compound serves as a building block for synthesizing novel pharmaceutical agents with potential therapeutic applications.
Biological Studies: It is employed in various biological assays to investigate its effects on cellular processes and pathways.
作用机制
The mechanism of action of tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to interact with various enzymes and receptors, modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound is similar in structure and is used in similar applications.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another related compound with similar uses in research.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate is unique due to its specific structure, which includes a cyclopentyl group attached to the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized research applications .
属性
分子式 |
C15H27N3O3 |
|---|---|
分子量 |
297.39 g/mol |
IUPAC 名称 |
tert-butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-14(2,3)21-13(20)18-10-8-17(9-11-18)12(19)15(16)6-4-5-7-15/h4-11,16H2,1-3H3 |
InChI 键 |
NJUHNUMIDJQIPL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CCCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)



![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)


![tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)

![1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13218377.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)

